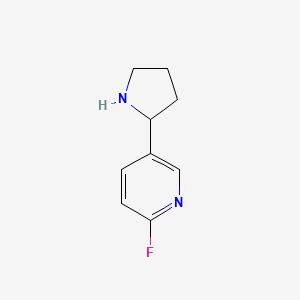

2-Fluoro-5-(pyrrolidin-2-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-5-(pyrrolidin-2-yl)pyridine is a fluorinated pyridine derivative The presence of both fluorine and pyrrolidine groups in its structure imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine typically involves the fluorination of pyridine derivatives. Another approach involves the use of complex aluminum fluoride and copper fluoride at high temperatures to achieve selective fluorination .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and catalysts. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Sodium hydride, organometallic reagents.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

2-Fluoro-5-(pyrrolidin-2-yl)pyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a radiolabeled imaging agent in biological studies.

Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of various biochemical pathways, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

2-Fluoropyridine: Lacks the pyrrolidine group, making it less versatile in certain applications.

5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine: Similar structure but with a chlorine atom instead of fluorine, which can alter its chemical and biological properties.

Uniqueness: 2-Fluoro-5-(pyrrolidin-2-yl)pyridine is unique due to the combination of fluorine and pyrrolidine groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications .

Biological Activity

2-Fluoro-5-(pyrrolidin-2-yl)pyridine is a fluorinated heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its interactions with neurotransmitter systems, particularly nicotinic acetylcholine receptors, as well as its implications in treating various neurological disorders.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom at the 2-position and a pyrrolidine moiety at the 5-position. The unique structural characteristics contribute to its pharmacological profile, allowing it to modulate neurotransmitter systems effectively.

Research indicates that this compound acts as a ligand for nicotinic acetylcholine receptors (nAChRs). The presence of the fluorine atom enhances its binding affinity and selectivity for specific receptor subtypes, which may lead to reduced side effects compared to non-selective agents.

Interaction with Nicotinic Acetylcholine Receptors

- Agonist Activity : Studies have shown that this compound can function as an agonist or antagonist depending on the receptor subtype and experimental conditions. It has been characterized using radioligand binding assays and electrophysiological measurements, confirming its role in modulating receptor activity .

- Potential Applications : Given its interaction with nAChRs, this compound is being investigated for applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as cognitive disorders .

Biological Activity Summary Table

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Modulation of nAChRs | Agonist/Antagonist | Neurodegenerative diseases, cognitive disorders |

| Neurotransmitter modulation | Selective receptor interaction | Treatment of anxiety and depression |

Case Studies and Research Findings

- Neuropharmacological Studies : In vitro studies have demonstrated that this compound exhibits significant effects on neurotransmitter release and synaptic plasticity, which are crucial for learning and memory processes. These findings suggest potential therapeutic benefits in enhancing cognitive functions .

- Analgesic Properties : Preliminary studies indicate that compounds structurally related to this compound show analgesic effects in neuropathic pain models. For instance, related pyridine derivatives have demonstrated strong antiallodynic effects, suggesting a broader application in pain management .

- Antimicrobial Activity : Although primarily studied for its neuropharmacological properties, some research has explored the antibacterial potential of pyridine derivatives. Certain analogs have shown promising antimicrobial activity against various bacterial strains, indicating the versatility of this class of compounds .

Properties

Molecular Formula |

C9H11FN2 |

|---|---|

Molecular Weight |

166.20 g/mol |

IUPAC Name |

2-fluoro-5-pyrrolidin-2-ylpyridine |

InChI |

InChI=1S/C9H11FN2/c10-9-4-3-7(6-12-9)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2 |

InChI Key |

DMDVEPGRYFMYLK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=CN=C(C=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.